Lipophilicity (XLogP3) Comparison: Trityl-Protected Target vs. Unprotected Analog
The target compound exhibits a computed XLogP3 of 4.6, 4.8 log units higher than the unprotected analog (1H-imidazol-4-yl)(pyridin-4-yl)methanol (XLogP3 = -0.2), reflecting the profound lipophilicity increase conferred by the trityl moiety [1][2]. Compared to (1-trityl-1H-imidazol-4-yl)methanol (XLogP3 = 3.9), the additional pyridine ring contributes a further +0.7 log unit lipophilicity [3].
| Evidence Dimension | Calculated LogP (XLogP3) |
|---|---|
| Target Compound Data | 4.6 |
| Comparator Or Baseline | (1H-imidazol-4-yl)(pyridin-4-yl)methanol: -0.2; (1-trityl-1H-imidazol-4-yl)methanol: 3.9 |
| Quantified Difference | Δ = 4.8 vs unprotected; Δ = 0.7 vs trityl-only analog |
| Conditions | Computed by XLogP3 3.0 (PubChem 2024.11.20) |
Why This Matters
Lipophilicity directly influences membrane permeability, solubility, and pharmacokinetic partitioning; the target’s elevated XLogP3 may be desirable for lipid nanoparticle formulations or hydrophobic binding pockets where polar analogs are unsuitable.
- [1] PubChem Compound Summary for CID 11475581, Pyridin-4-YL(1-trityl-1H-imidazol-4-YL)methanol. National Center for Biotechnology Information (2024). View Source
- [2] PubChem Compound Summary for CID 53420226, (1H-Imidazol-4-YL)(pyridin-4-YL)methanol. National Center for Biotechnology Information (2024). View Source
- [3] PubChem Compound Summary for CID 382182, (1-trityl-1H-imidazol-4-yl)methanol. National Center for Biotechnology Information (2025). View Source
